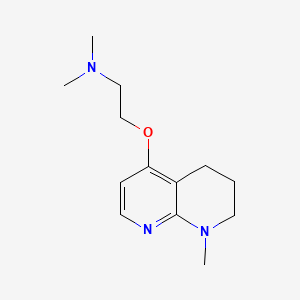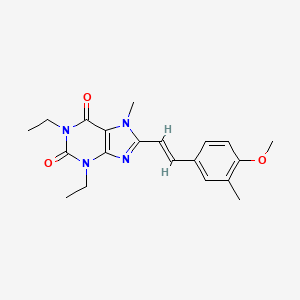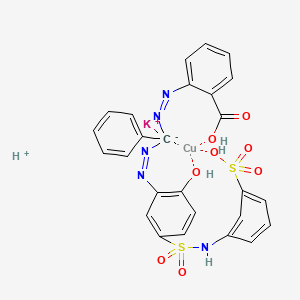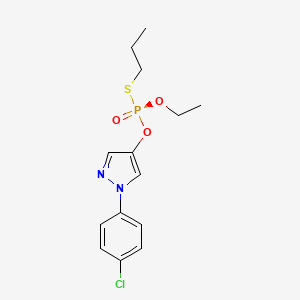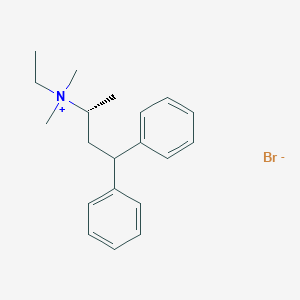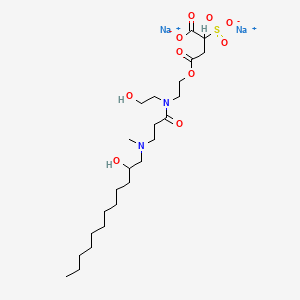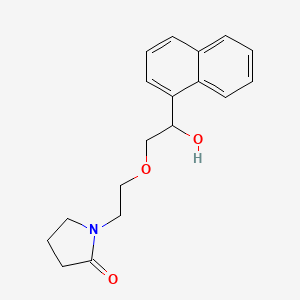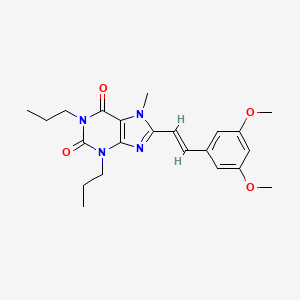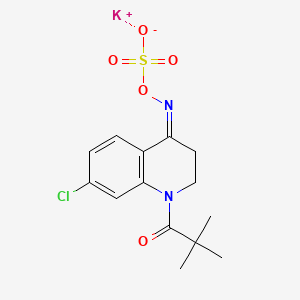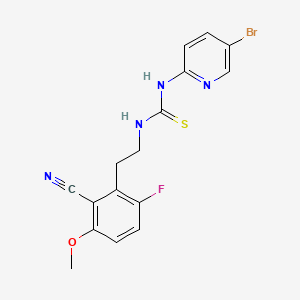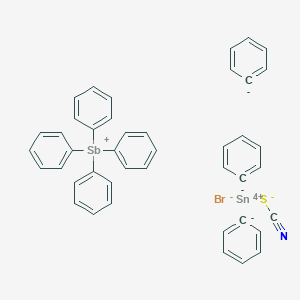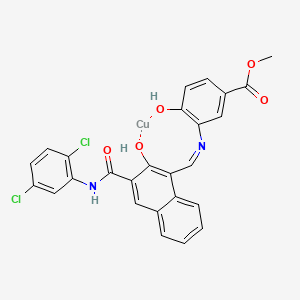
(Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is a complex organic compound with a molecular formula of C26H16Cl2CuN2O5 and a molecular weight of 572.9 g/mol. This compound is known for its unique structure, which includes a copper ion coordinated with a methyl ester and a dichloroanilino group. It has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper typically involves the following steps:
Formation of the Dichloroanilino Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound to form the dichloroanilino intermediate.
Coupling with Hydroxy-Naphthyl Compound: The intermediate is then coupled with a hydroxy-naphthyl compound under controlled conditions to form the desired naphthyl derivative.
Coordination with Copper Ion: Finally, the naphthyl derivative is reacted with a copper salt (such as copper acetate) to form the copper-coordinated complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor to maintain consistent production rates.
化学反応の分析
Types of Reactions
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyl derivatives, while reduction may produce reduced copper complexes .
科学的研究の応用
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper involves its interaction with molecular targets and pathways. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-((3,5-dichloroanilino)carbonyl)-5-nitrobenzoate
- Methyl 3-((2,3-dichloroanilino)carbonyl)-5-nitrobenzoate
Uniqueness
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is unique due to its copper coordination and the presence of both naphthyl and dichloroanilino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
85865-84-5 |
|---|---|
分子式 |
C26H18Cl2CuN2O5 |
分子量 |
572.9 g/mol |
IUPAC名 |
copper;methyl 3-[[3-[(2,5-dichlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]methylideneamino]-4-hydroxybenzoate |
InChI |
InChI=1S/C26H18Cl2N2O5.Cu/c1-35-26(34)15-6-9-23(31)22(11-15)29-13-19-17-5-3-2-4-14(17)10-18(24(19)32)25(33)30-21-12-16(27)7-8-20(21)28;/h2-13,31-32H,1H3,(H,30,33); |
InChIキー |
PBCABCXEVUHYRM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)Cl)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



